N-Butyl-1-(propan-2-yl)piperidin-4-amine

Purity Quality Control Analytical Chemistry

SAR inconsistency due to non-specific amine substitution undermines lead optimization. This precise disubstituted 4-aminopiperidine eliminates variability. - Distinct N-butyl/N-isopropyl geometry modulates lipophilicity and amine basicity for consistent GPCR and kinase target engagement. - Bifunctional tertiary-secondary amine architecture enables orthogonal diversification for Hsp70-targeting libraries. - High-purity supply chain ensures reproducible enantioselectivity in asymmetric catalytic applications.

Molecular Formula C12H26N2
Molecular Weight 198.35 g/mol
Cat. No. B13254893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-1-(propan-2-yl)piperidin-4-amine
Molecular FormulaC12H26N2
Molecular Weight198.35 g/mol
Structural Identifiers
SMILESCCCCNC1CCN(CC1)C(C)C
InChIInChI=1S/C12H26N2/c1-4-5-8-13-12-6-9-14(10-7-12)11(2)3/h11-13H,4-10H2,1-3H3
InChIKeyCHYZJFRKBJQDON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-1-isopropylpiperidin-4-amine Identity & Procurement


N-Butyl-1-(propan-2-yl)piperidin-4-amine (CAS 1019566-01-8) is a disubstituted 4-aminopiperidine derivative characterized by an N‑butyl substituent at the exocyclic amine and an N‑isopropyl group on the piperidine ring nitrogen . This bifunctional tertiary‑secondary amine (C12H26N2, MW 198.35 g/mol) presents two distinct sites for further chemical elaboration, enabling tailored reactivity in medicinal chemistry and catalysis [1]. The compound is commercially available from multiple specialty chemical suppliers with documented purity specifications and storage conditions, serving as a versatile building block for structure‑activity relationship (SAR) investigations and pharmaceutical intermediate synthesis.

1 Dual N‑butyl / N‑isopropyl substitution for tailored reactivity
2 Commercially available high‑purity building block (95–98% range)
3 Scaffold for SAR libraries and pharmaceutical intermediate synthesis

N-Butyl-1-isopropylpiperidin-4-amine vs. Generic 4‑Aminopiperidines


The piperidine‑4‑amine scaffold is a privileged structure in drug discovery, yet subtle alterations in N‑substitution patterns profoundly influence physicochemical properties, biological activity, and synthetic utility [1]. Generic substitution with unsubstituted 4‑aminopiperidine or simpler mono‑alkylated analogs fails to recapitulate the steric and electronic environment conferred by the simultaneous presence of N‑butyl and N‑isopropyl groups on the target molecule. This specific substitution geometry modulates molecular flexibility, lipophilicity, and amine basicity in ways that directly impact target engagement, membrane permeability, and metabolic stability—parameters critical for both pharmacological tool compounds and lead optimization campaigns [2]. Consequently, procurement of the precise compound is essential to maintain SAR consistency and ensure reproducible experimental outcomes.

Mono‑substituted 4‑aminopiperidines lack the steric and electronic profile of the dual N‑butyl/N‑isopropyl pattern.
Lipophilicity and amine basicity differ significantly; generic analogs may not reproduce membrane permeability or target engagement.
SAR consistency and synthetic utility require procurement of the precise disubstituted compound; even small N‑substitution changes can alter biological outcome.

N-Butyl-1-isopropylpiperidin-4-amine Differentiation Evidence


Purity Comparison with Mono‑Substituted Analogs

The target compound is commercially available at a minimum purity specification of 95–98%, consistent with the purity grade offered for simpler 4‑aminopiperidine analogs such as 1‑isopropylpiperidin‑4‑amine (95–98%) and N‑butylpiperidin‑4‑amine (95%). This parity in commercially accessible purity ensures that differentiation arises from structural features rather than from quality variance . However, the disubstituted nature of the target compound may necessitate more stringent synthetic control, making the availability of high‑purity material a critical procurement consideration for reproducible downstream applications.

Purity vs mono‑substituted analogs
Data to verify
Target 95–98% purity; comparator 1‑isopropyl‑ and N‑butyl‑4‑aminopiperidine also 95–98%
Purity parity ensures structural differentiation, not quality variance
Vendor COA specifications; verify lot‑specific data
Purity Quality Control Analytical Chemistry

Lipophilicity (LogP) vs. Simpler Analogs

The dual N‑alkylation of the target compound markedly increases lipophilicity relative to mono‑substituted 4‑aminopiperidines. Calculated partition coefficients (clogP) place N‑butyl‑1‑isopropylpiperidin‑4‑amine at approximately 2.6–2.8, compared to 1‑isopropylpiperidin‑4‑amine (clogP ~1.6) and N‑butylpiperidin‑4‑amine (clogP ~2.0) . This elevated lipophilicity is anticipated to enhance membrane permeability and modulate binding to hydrophobic protein pockets, offering a distinct physicochemical profile for lead optimization and biological probe development.

Calculated logP vs analogs
Class-level inference
Target clogP ~2.6–2.8; 1‑isopropyl analog ~1.6; N‑butyl analog ~2.0
Supports selection when higher lipophilicity is desired for hydrophobic interactions
Estimated values; experimental measurement recommended
Lipophilicity Physicochemical Properties Drug Design

Taft Es Steric Parameter Comparison

The N‑isopropyl and N‑butyl groups confer distinct steric environments compared to mono‑alkylated or unsubstituted 4‑aminopiperidines. Taft steric parameters (Es) for isopropyl (−0.47) and n‑butyl (−0.39) are significantly more negative than for hydrogen (0.0) or methyl (0.0) [1]. The combination of these two groups on the same scaffold creates a unique steric footprint that can modulate binding to biological targets and influence regioselectivity in chemical reactions. SAR studies on 4‑aminopiperidines demonstrate that antifungal activity is exquisitely sensitive to the size and branching of N‑alkyl substituents, with optimal activity observed for combinations of benzyl/phenethyl at the piperidine nitrogen and long‑chain alkyl (e.g., n‑dodecyl) at the exocyclic amine [2].

Taft steric parameters (Es)
Class-level inference
Isopropyl: −0.47; n‑Butyl: −0.39 vs H: 0.00 (ΔEs −0.47 to −0.86)
Unique steric footprint for SAR and reactivity studies
Literature Taft values; apply to binding model interpretation
Steric Effects Structure‑Activity Relationship Medicinal Chemistry

Antifungal Activity Class-Level Inference

While direct antifungal data for the target compound are not available, class‑level SAR from a library of 30+ 4‑aminopiperidines reveals that the combination of a lipophilic N‑alkyl group at the piperidine nitrogen with a long‑chain alkyl at the exocyclic amine yields potent antifungal activity. For example, 1‑benzyl‑N‑dodecylpiperidin‑4‑amine exhibited MIC values of 1–4 µg/mL against Candida spp. and 1–8 µg/mL against Aspergillus spp., significantly lower than the reference antifungal amorolfine hydrochloride [1]. The target compound's N‑isopropyl and N‑butyl substituents represent a distinct substitution pattern that may afford a different selectivity or potency profile, justifying its procurement for antifungal SAR expansion.

Antifungal activity context
Class-level inference
Related 1‑benzyl‑N‑dodecyl analog MIC 1–4 µg/mL (Candida); target not yet reported
Class SAR supports antifungal probe expansion; direct data pending
CLSI broth dilution; target activity requires experimental confirmation
Antifungal MIC Ergosterol Biosynthesis

N-Butyl-1-isopropylpiperidin-4-amine Procurement & Research Applications


4‑Aminopiperidine Antifungal SAR Expansion

Procure N‑butyl‑1‑isopropylpiperidin‑4‑amine to systematically explore the impact of dual N‑alkyl substitution on antifungal potency and selectivity. The compound's distinct steric and lipophilic profile, relative to previously characterized derivatives, positions it as a key intermediate for generating novel analogs with potential activity against ergosterol biosynthesis [1].

Hsp70 Inhibitor Piperidinamine Synthesis

Utilize the target compound as a core scaffold for the preparation of Hsp70‑targeting anticancer agents. The N‑isopropyl and N‑butyl substituents serve as handles for further diversification, enabling the creation of focused libraries for reversing drug resistance in tumor cell lines, as demonstrated in recent patent disclosures [2].

GPCR Ligand Design

The bifunctional amine architecture of N‑butyl‑1‑(propan‑2‑yl)piperidin‑4‑amine is well‑suited for incorporation into GPCR‑targeted small molecules. Its balanced lipophilicity and steric bulk may facilitate interactions with transmembrane receptor pockets, supporting medicinal chemistry campaigns in neurology and inflammation [3].

Asymmetric Synthesis Catalyst & Ligand

The tertiary‑secondary amine motif enables the compound to function as a chiral ligand or organocatalyst in asymmetric transformations. Procurement of high‑purity material ensures reproducibility in catalytic applications, where trace impurities can significantly impact enantioselectivity and yield.

Application
Selection Property
Validation Focus
4‑Aminopiperidine antifungal SAR
Dual N‑substitution steric/lipophilic profile
Antifungal activity and ergosterol biosynthesis pathway studies
Hsp70 inhibitor compound synthesis
Bifunctional amine for library diversification
Target engagement and drug resistance model studies in tumor cell lines
GPCR ligand design
Balanced lipophilicity and steric bulk
Receptor binding and selectivity profiling
Asymmetric synthesis catalyst / ligand
Tertiary‑secondary amine chiral induction
Enantioselectivity and catalytic efficiency verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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